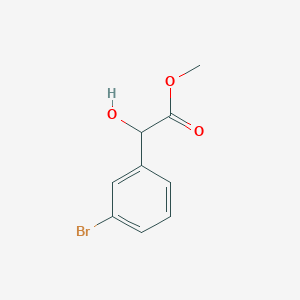
Methyl 2-(3-bromophenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(3-bromophenyl)-2-hydroxyacetate” is a chemical compound. It is used as a reagent to synthesize the methyl ester derivative of ®-Flurbiprofen . ®-Flurbiprofen is a nonsteroidal anti-inflammatory drug that exists as a racemate and also has potential application as a treatment for patients with Alzheimer’s Disease .
Applications De Recherche Scientifique
Crystal Structure and Synthesis
- Methyl 2-(3-bromophenyl)-2-hydroxyacetate has been a subject of interest in crystallography and synthesis. For instance, Lee et al. (2017) elucidated the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, highlighting its relevance in the field of crystallography and chemical synthesis (Lee, Ryu, & Lee, 2017).
Derivative Compounds and Biological Activity
- Zhao et al. (2004) and another study by the same authors in the same year investigated various bromophenol derivatives from the red alga Rhodomela confervoides. They discovered new bromophenol derivatives and tested them for activity against human cancer cell lines and microorganisms. These studies indicate the potential biological activities of these compounds and their derivatives (Zhao et al., 2004a), (Zhao et al., 2004b).
Polymerization and Material Science
- The compound's relevance in material science, particularly in polymerization, is evident in the work of Moszner et al. (2003). They discussed the polymerization of cyclic monomers, showcasing the compound's utility in creating materials with specific properties (Moszner et al., 2003).
Antioxidant Activity
- The antioxidant properties of bromophenol derivatives, which are structurally related to this compound, were explored by Olsen et al. (2013) and Li et al. (2011, 2012). These studies emphasize the compound's potential in contributing to antioxidant activities, with implications for food and pharmaceutical industries (Olsen et al., 2013), (Li, Li, Gloer, & Wang, 2011), (Li, Li, Gloer, & Wang, 2012).
Safety and Hazards
The safety data sheet for a similar compound, “methyl 2-(3-bromophenyl)propanoate”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and ensuring adequate ventilation are advised .
Orientations Futures
“Methyl 2-(3-bromophenyl)-2-hydroxyacetate” could potentially be explored as an anticancer agent and in the development of new drugs for inflammatory diseases. The synthesis of similar compounds, such as borinic acids, is an active area of research, with recent advances in the synthesis of diarylborinic acids and their four-coordinated analogs .
Mécanisme D'action
Target of Action
Methyl 2-(3-bromophenyl)-2-hydroxyacetate is a chemical compound that primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this compound in this reaction originates from its relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
Its success in the sm cross-coupling reaction suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties likely contribute to its bioavailability and efficacy in the reaction .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of complex organic compounds, contributing to various applications in organic chemistry .
Action Environment
The action environment can influence the efficacy and stability of this compound. Its success in the SM cross-coupling reaction is attributed to its exceptionally mild and functional group tolerant reaction conditions . .
Propriétés
IUPAC Name |
methyl 2-(3-bromophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNXNJIDHSYRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
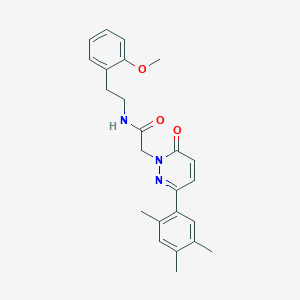
![4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2541775.png)
![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2541777.png)
![Tert-butyl 7-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2541778.png)
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541780.png)
![[6-(1-Azepanyl)-3-pyridinyl]methanamine](/img/structure/B2541781.png)
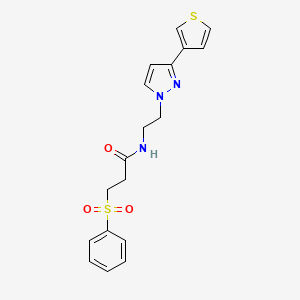
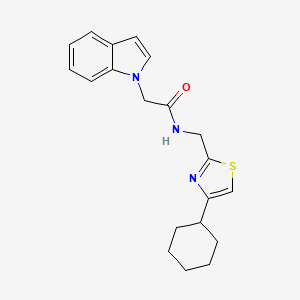
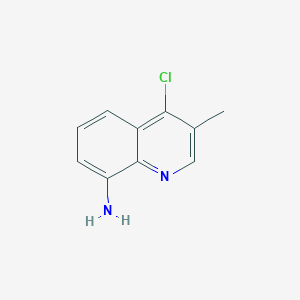
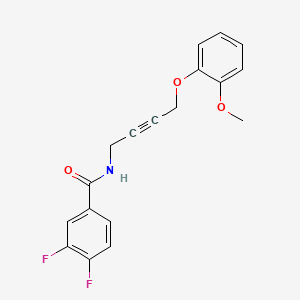
![2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2541791.png)
![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2541792.png)


